molecular formula C32H40N3NaO9S B1262710 Treximet CAS No. 811794-26-0

Treximet

Katalognummer: B1262710
CAS-Nummer: 811794-26-0
Molekulargewicht: 665.7 g/mol
InChI-Schlüssel: IGRAQVLKCQVBQA-DBQHITQZSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Treximet is the brand name for a fixed-dose combination research compound containing Sumatriptan and Naproxen Sodium. Sumatriptan is a selective 5-hydroxytryptamine 1 (5-HT 1B/1D ) receptor agonist, while Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) . This combination is of significant research interest due to its dual-mechanism action in the acute treatment of migraine. Sumatriptan is believed to mediate vasoconstriction of dilated cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides through activation of 5-HT 1B/1D receptors . Naproxen contributes a complementary mechanism through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . Preclinical and clinical data suggest that the combination of these two mechanisms provides superior efficacy in pain relief and reduction of migraine symptoms compared to either component alone . This makes Treximet a valuable compound for neuroscientific research, particularly in studies investigating migraine pathophysiology, vascular biology, and inflammatory pain pathways. Important Note: This product is provided For Research Use Only (RUO) . It is strictly not for diagnostic or therapeutic use in humans, nor for administration to humans or animals. All research must be conducted in accordance with applicable laws and regulations.

Eigenschaften

CAS-Nummer

811794-26-0

Molekularformel

C32H40N3NaO9S

Molekulargewicht

665.7 g/mol

IUPAC-Name

sodium;butanedioic acid;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C14H21N3O2S.C14H14O3.C4H6O4.Na/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;5-3(6)1-2-4(7)8;/h4-5,8-9,15-16H,6-7,10H2,1-3H3;3-9H,1-2H3,(H,15,16);1-2H2,(H,5,6)(H,7,8);/q;;;+1/p-1/t;9-;;/m.0../s1

InChI-Schlüssel

IGRAQVLKCQVBQA-DBQHITQZSA-M

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O.[Na+]

Isomerische SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O.[Na+]

Kanonische SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O.[Na+]

Synonyme

sumatriptan-naproxen
Treximet

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Efficacy in Migraine Treatment

Treximet has been extensively studied for its efficacy in treating migraines. Clinical trials have demonstrated that Treximet provides superior pain relief compared to its individual components and placebo. In pivotal Phase III trials, Treximet showed that approximately 65% of patients experienced pain relief within two hours of dosing, compared to 49% for sumatriptan alone and 27% for placebo .

Efficacy Data Table

Study PhasePain Relief at 2 HoursPain-Free at 24 Hours
Treximet65%24%
Sumatriptan49%Not specified
Placebo27%Not specified

Safety Profile

The safety of Treximet has been evaluated in various studies, including a long-term safety study for adolescents aged 12 to 17. Results indicated no significant safety concerns, aligning with the known safety profile of the individual components .

Safety Findings Summary

  • No new safety signals were identified in post-marketing data.
  • The combination was well-tolerated among adolescents, with no reports exceeding the known risks associated with sumatriptan or naproxen .

Pharmacokinetics

Pharmacokinetic studies have shown that the combination of sumatriptan and naproxen in Treximet provides a synergistic effect, enhancing the overall efficacy of migraine treatment. The pharmacokinetic properties were assessed through various studies comparing adolescents and adults, confirming similar absorption rates and effectiveness across age groups .

Use in Special Populations

Treximet has been evaluated for its efficacy in specific populations, including adolescents and patients with a history of migraine aura. Studies have confirmed its effectiveness in these groups, providing evidence that supports its use as a viable treatment option for younger patients experiencing migraines .

Case Study 1: Efficacy in Adolescents

A pivotal study (TXA107979) assessed Treximet's efficacy in adolescents with migraines. The results indicated that all dose groups (10/60 mg, 30/180 mg, and 85/500 mg) were statistically superior to placebo regarding pain-free status at two hours post-dose. Notably, the higher dose group demonstrated significant efficacy across multiple secondary endpoints related to migraine symptoms .

Case Study 2: Long-Term Safety

An open-label long-term safety study (TXA107977) was conducted to evaluate Treximet's safety profile over extended use in adolescents. Findings revealed that Treximet maintained an acceptable safety profile without new adverse effects compared to established data from adult populations .

Vorbereitungsmethoden

Synthesis of Sumatriptan Succinate

Key Synthetic Routes

Sumatriptan synthesis follows a four-step process involving nitro reduction, bromination, acylation, and condensation. Patents detail variations in reaction conditions and catalysts to optimize yield and purity.

Nitro Reduction Reaction

The starting material, 4-nitro-N-methylbenzenemethanesulfonamide , undergoes catalytic hydrogenation. Example conditions:

  • Catalyst : 10% palladium on carbon (Pd/C)
  • Reductant : Hydrogen gas (2.5 atm) or ammonium formate
  • Solvent : Ethanol/water mixture
  • Yield : 85–92% purity post-crystallization.
Bromination

The reduced intermediate reacts with N-bromosuccinimide (NBS) in chloroform or dichloromethane. Key parameters:

  • Temperature : 0–5°C to minimize side reactions
  • Reaction time : 2–4 hours
  • Purity : ≥95% after aqueous workup.
Acylation

Brominated product is acylated using trifluoroacetic anhydride or tert-butyl dicarbonate . Patents highlight:

  • Solvent : Dimethylformamide (DMF) or acetonitrile
  • Base : Triethylamine or sodium bicarbonate
  • Yield : 70–78%.
Condensation with 4-Dimethylaminobutyraldehyde Diethyl Acetal

The final step forms the indole core via cyclization:

  • Conditions : Ethyl polyphosphate (5–6× substrate weight) at 20–25°C
  • Catalyst : Palladium acetate/triarylphosphine complexes
  • Purity : 97.5–99.2% after recrystallization (methanol or acetonitrile).

Table 1: Comparative Analysis of Sumatriptan Synthesis Methods

Parameter Patent CN102212027A Patent WO2006054311A2
Bromination Agent NBS NBS
Condensation Catalyst Pd/C Pd(OAc)₂/P(o-Tol)₃
Final Purity (%) 99.0 99.2
Overall Yield (%) 72 68

Synthesis of Naproxen Sodium

Industrial Production

Naproxen sodium is synthesized via asymmetric hydrogenation of 2-methoxy-6-vinylnaphthalene, followed by carboxylation and salt formation:

  • Hydrogenation : Palladium-catalyzed reaction to yield (S)-6-methoxy-2-vinylnaphthalene.
  • Oxidation : Conversion to (S)-6-methoxy-2-naphthylacetic acid using potassium permanganate.
  • Salt Formation : Neutralization with sodium hydroxide to form naproxen sodium.

Critical Parameters :

  • Optical purity : ≥99% enantiomeric excess (ee)
  • Crystallization solvent : Ethanol/water mixture
  • Yield : 88–92%.

Formulation of Treximet Tablets

Bilayer Tablet Design

Treximet employs a bilayer system to separate sumatriptan (rapid-release) and naproxen sodium (sustained-release) components, minimizing interaction and ensuring staggered absorption.

Immediate-Release Layer (Sumatriptan)
  • Excipients : Microcrystalline cellulose, croscarmellose sodium, magnesium stearate
  • Disintegrant : Polysplasdone XL (3–5% w/w)
  • Dissolution : >90% within 30 minutes.
Sustained-Release Layer (Naproxen Sodium)
  • Matrix : Methocel K100M (hydroxypropyl methylcellulose)
  • Gas-generating agent : Sodium bicarbonate (15% w/w) for buoyancy
  • Dissolution : 80% released at 12 hours.

Table 2: Treximet Tablet Composition

Component Function Concentration (mg/tablet)
Sumatriptan succinate API 119 (equiv. 85 mg base)
Naproxen sodium API 500
Methocel K100M Sustained-release agent 50
Sodium bicarbonate Effervescent agent 15
Magnesium stearate Lubricant 2

Quality Control and Analytical Methods

HPLC Analysis

A validated RP-HPLC method simultaneously quantifies sumatriptan and naproxen sodium:

  • Column : Kromosil-ODS C18 (250 × 4.6 mm, 5 µm)
  • Mobile phase : Methanol:phosphate buffer (pH 3.0) (70:30 v/v)
  • Detection : UV at 277 nm
  • Linearity : 1–100 µg/mL (r² = 0.999).

Validation Results :

  • Precision : RSD <2% (intra-day/inter-day)
  • Recovery : 99.02–100.75% for sumatriptan; 99.85–100.22% for naproxen.

Manufacturing Challenges and Solutions

Stability Issues

  • Sumatriptan oxidation : Addressed via nitrogen purging during granulation.
  • Naproxen sodium hygroscopicity : Controlled by humidity-adjusted packaging (RH <40%).

Scale-Up Considerations

  • High-shear granulation : Ensures uniform mixing of APIs with excipients.
  • Compression force : 2.5–3.5 kN to maintain tablet hardness (8–10 kp).

Regulatory and Industrial Perspectives

Patent Landscape

Key patents (e.g., WO2006054311A2, CN101092387A) focus on:

  • Purity enhancement : Recrystallization with methanol/acetonitrile.
  • Cost reduction : Replacement of palladium catalysts with nickel analogs.

Environmental Impact

  • Solvent recovery : DMF and chloroform recycled via distillation (≥95% efficiency).
  • Waste treatment : Alkaline hydrolysis of residual acylating agents.

Q & A

Basic Research Questions

Q. What are the key methodological considerations when designing trials to evaluate Treximet’s efficacy compared to its individual components (sumatriptan and naproxen)?

  • Answer: Trials should employ a double-blind, randomized controlled design with three arms: Treximet, sumatriptan alone, and naproxen alone. Primary endpoints must align with International Headache Society (IHS) guidelines, such as sustained pain-free response at 48 hours (not 24 hours, as used in some Treximet trials) . Secondary endpoints should include relief of migraine-associated symptoms (nausea, photophobia). Stratify participants by baseline headache severity (moderate vs. severe) to account for differential responses .

Q. How do regulatory benchmarks (e.g., FDA endpoints) influence the interpretation of Treximet’s clinical trial data?

  • Answer: The FDA’s approval of Treximet relied on a non-standard primary endpoint (24-hour sustained pain-free response), which may overstate efficacy compared to IHS-recommended 48-hour metrics. Researchers should critically evaluate whether reported benefits persist beyond 24 hours and assess if secondary endpoints (e.g., symptom resolution) meet statistical significance after adjusting for multiple comparisons .

Q. What patient selection criteria are most critical in Treximet trials to ensure generalizability?

  • Answer: Exclude patients with cardiovascular risk factors (e.g., hypertension, smoking) due to Treximet’s vasoconstrictive effects . Include subgroups with chronic migraine or comorbidities (e.g., obesity) to evaluate safety in real-world populations. Document prior treatment failures to contextualize efficacy .

Advanced Research Questions

Q. How should researchers address contradictions in post-hoc analyses of Treximet’s superiority over sumatriptan?

  • Answer: Post-hoc analyses suggesting Treximet’s modest superiority often lack adjustments for multiple comparisons, inflating Type I error risk. To resolve contradictions:

  • Conduct pre-specified subgroup analyses stratified by migraine severity.
  • Use Bayesian methods to quantify evidence strength for efficacy claims .
  • Compare Treximet to concurrent administration of sumatriptan and naproxen (not just individual monotherapies) .

Q. What methodological strategies can elucidate additive safety risks of Treximet’s dual mechanism (serotonergic and NSAID pathways)?

  • Answer:

  • Pharmacodynamic studies: Monitor coronary artery vasoconstriction via angiography in animal models to assess synergistic risks .
  • Long-term registries: Track rates of gastrointestinal bleeding and cardiovascular events in Treximet users vs. NSAID-only cohorts, adjusting for confounders (e.g., dose frequency) .
  • Drug interaction mapping: Use computational models (e.g., quantitative systems pharmacology) to predict interactions with CYP450 inhibitors or anticoagulants .

Q. How can researchers improve the validity of Treximet’s safety profile in chronic, intermittent use?

  • Answer: Design longitudinal studies with:

  • Regular cardiovascular monitoring: ECG and blood pressure checks at baseline, 6 months, and 12 months .
  • Renal function tracking: Serum creatinine and urinalysis every 3 months to detect NSAID-induced nephrotoxicity .
  • Rescue medication logs: Document concomitant analgesic use to identify masking of adverse effects .

Data Contradictions and Resolution

Endpoint Treximet vs. Sumatriptan (Post-Hoc Analysis) Statistical Significance Limitations
2-hour pain relief (moderate)58% vs. 52%p = 0.03 (unadjusted)No multiplicity correction
24-hour sustained pain-free25% vs. 18%p = 0.001Non-IHS endpoint
Nausea resolution34% vs. 30%p = 0.12Underpowered subgroup

Table 1. Discrepancies in Treximet trial outcomes highlight the need for standardized endpoints and adjusted statistical thresholds.

Methodological Recommendations

  • For efficacy trials: Adopt IHS guidelines for endpoints, extend follow-up to 48 hours, and pre-register analysis plans to reduce bias .
  • For safety studies: Use active comparators (e.g., other NSAID-triptan combinations) and real-world evidence from pharmacovigilance databases .
  • For meta-analyses: Account for heterogeneity in trial designs using random-effects models and publish sensitivity analyses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.